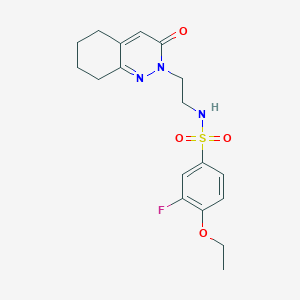

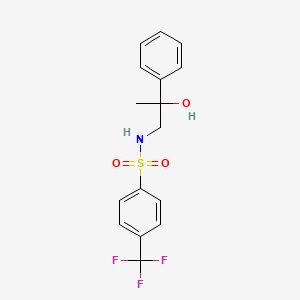

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide, also known as PTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTB is a thiazole-based compound that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Applications De Recherche Scientifique

DPP-4 Inhibitory Activity

A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated for their dipeptidyl peptidase IV (DPP-4) inhibitory activity. Introduction of a 4-phenylthiazol-2-yl group demonstrated highly potent DPP-4 inhibitory activity, with one derivative significantly reducing blood glucose excursion in an oral glucose tolerance test by oral administration (Nitta et al., 2012).

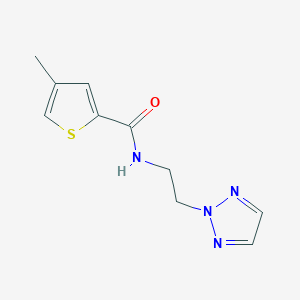

Synthesis of Functionalized 2-(Hetaryl)thiazoles

Efficient synthesis of new functionalized 2-(hetaryl)thiazoles was described through reactions involving 3-oxo-N-(4-phenylthiazol-2-yl)butanamide. The process involved reactions with diazotized heterocyclic amine, phenyl isothiocyanate, dimethylformamide–dimethylacetal, and hydrazine hydrate, leading to the production of previously unknown ring systems with potential pharmacological applications (Bondock et al., 2013).

Tyrosinase and Melanin Inhibitors

In a study focusing on the synthesis, molecular docking, dynamic simulations, kinetic mechanism, and cytotoxicity evaluation, various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized. These compounds showed significant inhibitory potential against mushroom tyrosinase and effectively reduced pigments in zebrafish, indicating their potential as depigmentation agents with minimal side effects (Raza et al., 2019).

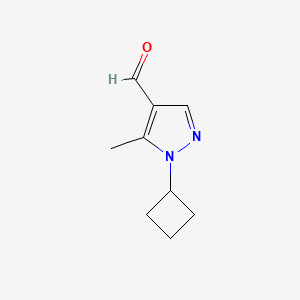

Urease Inhibitors

A study involving the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrated potent in vitro inhibitory potential against the urease enzyme. This suggests the compounds' potential as therapeutic agents in drug designing programs, supported by in silico studies and mild cytotoxicity towards cell membranes (Nazir et al., 2018).

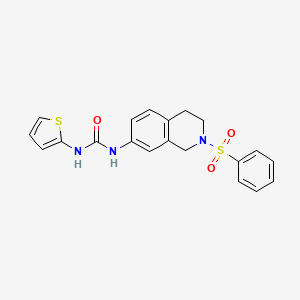

Anticancer Activity

Research on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed potent anticancer activities. Specific compounds showed significant in vitro anticancer activity against the HepG-2 cell line, suggesting a promising avenue for the development of new anticancer agents (Gomha et al., 2017).

Propriétés

IUPAC Name |

4-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-18(12-7-13-23-16-10-5-2-6-11-16)21-19-20-17(14-24-19)15-8-3-1-4-9-15/h1-6,8-11,14H,7,12-13H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCILJLIWXWFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenylthiazol-2-yl)-4-(phenylthio)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)

![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)

![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)

![(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2605311.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)

![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)